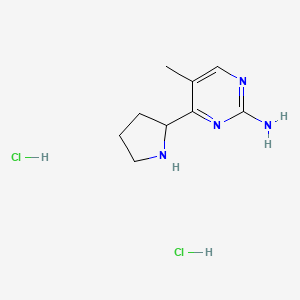![molecular formula C13H13N3O3 B2604853 N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411242-15-2](/img/structure/B2604853.png)
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, followed by its attachment to a phenylmethyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Various substituted phenylmethyl derivatives.
科学的研究の応用
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole moiety may also interact with specific biological pathways, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide: Unique due to the presence of both oxirane and oxadiazole rings.
Other oxadiazole derivatives: May lack the oxirane ring, leading to different reactivity and applications.
Other oxirane derivatives: May lack the oxadiazole ring, affecting their biological activity and chemical properties.
Uniqueness
The combination of the oxirane and oxadiazole rings in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-15-13(19-16-8)10-4-2-9(3-5-10)6-14-12(17)11-7-18-11/h2-5,11H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORGQOSFHJOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2604775.png)

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)


![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)

